A Technical Guide to the Fundamental Properties of Chroman-3-amine
A Technical Guide to the Fundamental Properties of Chroman-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chroman-3-amine is a heterocyclic bicyclic amine that serves as a vital structural motif in medicinal chemistry and drug discovery. Its rigid framework and the presence of a basic amino group make it a privileged scaffold for the synthesis of a wide array of biologically active compounds. This document provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, and biological significance of Chroman-3-amine, intended to serve as a foundational resource for professionals in chemical and pharmaceutical research.
Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3,4-Dihydro-2H-1-benzopyran-3-amine | N/A |
| CAS Number | 59108-53-1 | N/A |
| Molecular Formula | C₉H₁₁NO | N/A |
| Molecular Weight | 149.19 g/mol | N/A |
| Melting Point | 240-241 °C (decomposed, HCl salt) | N/A |
| Boiling Point | 256.8 ± 29.0 °C (Predicted) | N/A |
| Density | 1.106 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 7.49 ± 0.20 (Predicted) | N/A |
| Appearance | Cream to white powder (HCl salt) | N/A |
| Solubility | Soluble in water (as HCl salt), polar organic solvents | [1][2] |
Spectroscopic Data
The structural features of Chroman-3-amine give rise to characteristic signals in various spectroscopic analyses. While specific spectra for the parent compound are not detailed in the provided search results, the expected characteristics based on its functional groups are tabulated below.[3][4][5][6][7]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons (Ar-H) | ~6.7-7.2 ppm |
| Methylene Protons (-O-CH₂-) | ~4.0-4.5 ppm | |
| Methine Proton (-CH-NH₂) | ~3.0-3.5 ppm | |
| Methylene Protons (Ar-CH₂-) | ~2.7-3.2 ppm | |
| Amine Protons (-NH₂) | Broad signal, ~0.5-5.0 ppm | |
| ¹³C NMR | Aromatic Carbons | ~115-155 ppm |
| Methylene Carbon (-O-CH₂-) | ~65-75 ppm | |
| Methine Carbon (-CH-NH₂) | ~45-55 ppm | |
| Methylene Carbon (Ar-CH₂-) | ~25-35 ppm | |
| FT-IR | N-H Stretch (Primary Amine) | Two bands, ~3300-3400 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ | |
| N-H Bend (Primary Amine) | ~1580-1650 cm⁻¹ | |
| C-O-C Stretch (Aryl Ether) | ~1200-1270 cm⁻¹ | |
| C-N Stretch | ~1020-1250 cm⁻¹ |
Synthesis and Reactivity
The Chroman-3-amine scaffold can be synthesized through several routes. One of the most common and versatile methods is the reductive amination of a corresponding chroman-3-one.[8] This method is highly valued in synthetic chemistry for its efficiency and control.[9][10][11][12]
General Synthesis Workflow: Reductive Amination
The process involves the reaction of a ketone (chroman-3-one) with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the final amine.[8] Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) are often employed because they selectively reduce the iminium ion intermediate without significantly affecting the starting ketone.[9][12]
Other synthetic strategies include the reduction of 3-nitrochromenes.[13] The amine group of Chroman-3-amine provides a reactive site for further functionalization, making it a key building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.
Biological Activity and Applications
The chroman scaffold is a component of many natural products and pharmacologically active molecules.[13] Chroman-3-amine serves as a crucial pharmacophore in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.[14][15]
Derivatives of Chroman-3-amine have been investigated for a range of biological targets:
-
Neurodegenerative Diseases: Chiral chroman amine analogues have shown potential as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B) and cholinesterases, which are key targets in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease.
-
Sigma-1 (σ₁) Receptor Ligands: The 3-amino-chromane structure is a key pharmacophore for developing ligands that bind to the σ₁ receptor.[16] The σ₁ receptor is a unique intracellular protein that modulates calcium signaling, and its ligands are being investigated for treating pain, cancer, and neurodegenerative disorders.[17]
-
Serotonin-Related Disorders: The core structure is also found in compounds designed to treat serotonin-related disorders like depression and anxiety.[15]
Illustrative Signaling Pathway
The neuroprotective effects of Chroman-3-amine derivatives can be partly attributed to their interaction with the σ₁ receptor. This interaction can modulate intracellular calcium levels and influence downstream signaling cascades related to cell survival and apoptosis.
Experimental Protocols
A. General Protocol for Reductive Amination Synthesis
This protocol outlines a general one-pot procedure for synthesizing a substituted amine from a ketone, adaptable for Chroman-3-one.[8][11][12]
B. General Protocol for HPLC Analysis of Amine Product
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying amines. Chiral HPLC can be used to determine the enantiomeric excess (ee) of chiral amine products.[18][19][20]
References
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- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
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- 11. gctlc.org [gctlc.org]
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- 13. soc.chim.it [soc.chim.it]
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- 15. KR20060054376A - 3-amino chroman and 2-amino tetralin derivatives - Google Patents [patents.google.com]
- 16. Sertraline - Wikipedia [en.wikipedia.org]
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